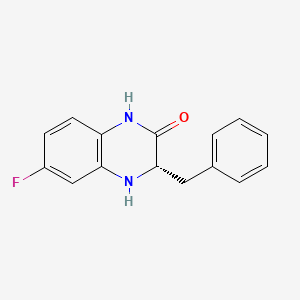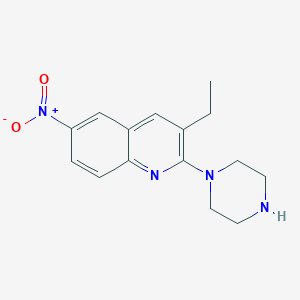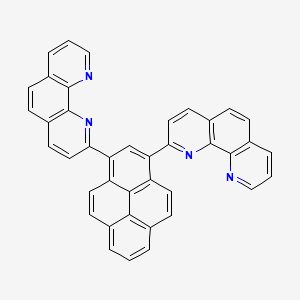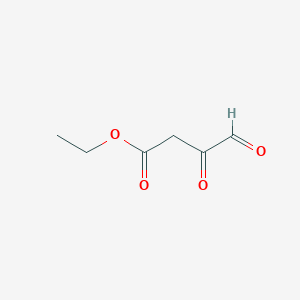![molecular formula C20H24Br2O2 B12591054 1,1'-[Hexane-1,6-diylbis(oxy)]bis[3-(bromomethyl)benzene] CAS No. 560086-32-0](/img/structure/B12591054.png)
1,1'-[Hexane-1,6-diylbis(oxy)]bis[3-(bromomethyl)benzene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Hexane-1,6-diylbis(oxy)]bis[3-(bromomethyl)benzene] is an organic compound with a complex structure It consists of a hexane chain linked by oxygen atoms to two benzene rings, each of which is substituted with a bromomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Hexane-1,6-diylbis(oxy)]bis[3-(bromomethyl)benzene] typically involves the reaction of 1,6-hexanediol with 3-bromomethylphenol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of the hexanediol react with the bromomethyl groups of the phenol, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-[Hexane-1,6-diylbis(oxy)]bis[3-(bromomethyl)benzene] can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atoms or to convert the bromomethyl groups to other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could introduce carboxyl groups.
Scientific Research Applications
1,1’-[Hexane-1,6-diylbis(oxy)]bis[3-(bromomethyl)benzene] has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the preparation of polymers and other materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: It can be used as a precursor for the synthesis of biologically active compounds, which are then studied for their potential therapeutic effects.
Mechanism of Action
The mechanism by which 1,1’-[Hexane-1,6-diylbis(oxy)]bis[3-(bromomethyl)benzene] exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the presence of the bromomethyl groups, which can undergo nucleophilic substitution reactions. In biological systems, the compound or its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects.
Comparison with Similar Compounds
Similar Compounds
1,1’-[Hexane-1,6-diylbis(oxy)]bis[2-(benzyloxy)benzene]: Similar structure but with benzyloxy groups instead of bromomethyl groups.
1,1’-[Hexane-1,6-diylbis(oxy)]bis[heptadecafluorononene]: Contains fluorinated alkyl groups, which impart different chemical properties.
Uniqueness
1,1’-[Hexane-1,6-diylbis(oxy)]bis[3-(bromomethyl)benzene] is unique due to the presence of bromomethyl groups, which make it highly reactive and versatile for various chemical transformations. This reactivity distinguishes it from similar compounds that may have less reactive substituents.
Properties
CAS No. |
560086-32-0 |
|---|---|
Molecular Formula |
C20H24Br2O2 |
Molecular Weight |
456.2 g/mol |
IUPAC Name |
1-(bromomethyl)-3-[6-[3-(bromomethyl)phenoxy]hexoxy]benzene |
InChI |
InChI=1S/C20H24Br2O2/c21-15-17-7-5-9-19(13-17)23-11-3-1-2-4-12-24-20-10-6-8-18(14-20)16-22/h5-10,13-14H,1-4,11-12,15-16H2 |
InChI Key |
FKROWJYTZUXVIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCCCCOC2=CC=CC(=C2)CBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(3,5-Dimethylpyrazol-1-yl)-phthalazin-1-ylsulfanyl]-N,N-diethylacetamide](/img/structure/B12590971.png)
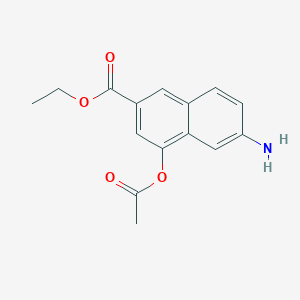
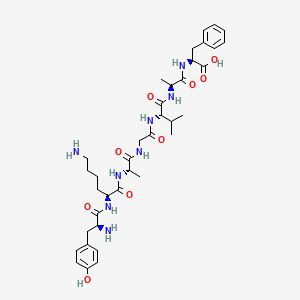
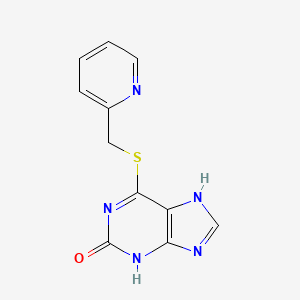
![4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide](/img/structure/B12590993.png)

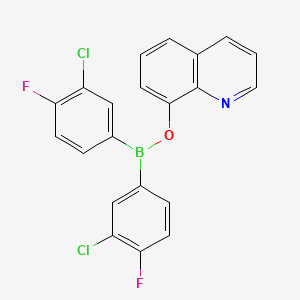
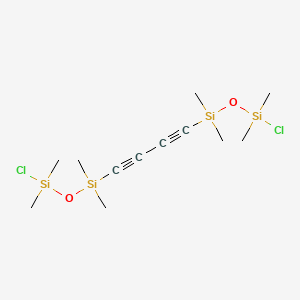
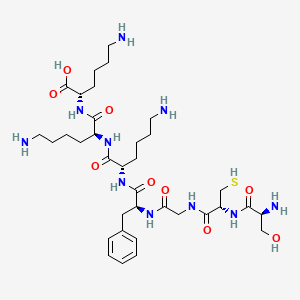
![4-[(4-Octylbenzoyl)oxy]phenyl 4-(9-bromononyl)benzoate](/img/structure/B12591022.png)
